Dodecaethylene glycol
Overview
Description
Dodecaethylene glycol, also known as PED-diol (n=12), is a versatile cross-linking reagent used in organic synthesis . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
Dodecaethylene glycol can be used as a cross-linking reagent in synthesizing water-soluble forms of tocopherol succinate . It is also used in the synthesis of PROTACs .
Molecular Structure Analysis
The linear formula of Dodecaethylene glycol is HO(CH2CH2O)12H . Its molecular weight is 546.65 g/mol .
Scientific Research Applications
Scalable Synthesis for Research and Development
Dodecaethylene glycol, as a member of the polyethylene glycol family, has been studied for its scalable synthesis. A process for the efficient preparation of heterofunctionalized dodecaethylene glycol, specifically α-amino-ω-methyl-dodecaethylene glycol, was developed. This method demonstrated high purity and yield, indicating its potential for large-scale production in research and industrial applications (Xia et al., 2015).
Biomedical and Pharmaceutical Applications
Dodecaethylene glycol derivatives are recognized for their applications in the biomedical and pharmaceutical fields. Polyethylene glycols (PEGs) and their derivatives have been extensively used in drug development, medical devices, and diagnostics. This includes applications such as drug delivery systems, wound healing, cell culture models, and tissue regeneration (Hutanu et al., 2014).
Comparative Studies on Uniform PEGs
In the realm of pharmaceutical research, uniform polyethylene glycols, including dodecaethylene glycol, are of interest due to their biocompatible properties. Studies have focused on developing synthetic protocols to achieve uniformity in PEG structures, which is crucial for their biological activity, such as toxicity and efficacy. Comparative studies have been conducted to improve the synthesis and characterization of uniform PEGs (Bohn & Meier, 2019).
Chemical Modification and Bioconjugation
Chemical modification of proteins and other bioactive molecules with PEG, including dodecaethylene glycol derivatives, is a significant area of research. This modification process aims to enhance molecular properties for specific applications, like reduced immunoreactivity, prolonged clearance times, improved biostability, and increased enzyme activity in organic solvents (Inada et al., 1995).
Catalytic Applications
Dodecaethylene glycol derivatives have been explored for their efficiency in catalytic processes. For instance, a phosphine bearing dodeca(ethylene glycol) chains was synthesized and used in the palladium-catalyzed Suzuki-Miyaura coupling reaction, showing high effectiveness with unactivated aryl chlorides (Fujihara et al., 2009).
Polymer Science and Material Engineering
Dodecaethylene glycol and its derivatives have applications in polymer science and material engineering. Their properties are leveraged in the design and fabrication of hydrogels for controlled release of biomolecules, which is crucial in regenerative medicine applications. PEG hydrogels, for instance, play a significant role in drug delivery systems and scaffolding for tissue regeneration (Lin & Anseth, 2009).
Nanotechnology and Surface Science
The structure and behavior of dodecaethylene glycol derivatives at interfaces are studied for applications in nanotechnology and surface science. For example, thestructure of monolayers of monododecyl dodecaethylene glycol at the air-water interface has been investigated using neutron reflection, providing insights into the interactions and arrangement of molecules at interfaces. This research contributes to understanding and manipulating surface phenomena at the nanoscale (Lu et al., 1997).
Safety And Hazards
Dodecaethylene glycol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Relevant Papers
There is a paper titled “Monocomponent hexa- and dodecaethylene glycol succinyl-tocopherol esters: Self-assembly structures, cellular uptake and sensitivity to enzyme hydrolysis” that discusses the self-assembly structures, cellular uptake, and sensitivity to enzyme hydrolysis of Dodecaethylene glycol .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZXKWFJEFFURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218122 | |
Record name | Dodecaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecaethylene glycol | |
CAS RN |
6790-09-6 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6790-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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